molecular formula C10H12ClF3N4O2S B7508643 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide

Cat. No.: B7508643
M. Wt: 344.74 g/mol
InChI Key: KJMGGXBWXPNLDX-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide involves its ability to inhibit the activity of enzymes such as carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in cancer cells, and their inhibition can lead to the disruption of cancer cell growth and survival. Additionally, this compound has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX and XII, which are overexpressed in certain types of cancers. Additionally, it has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide in lab experiments is its potent inhibitory activity against enzymes such as carbonic anhydrase IX and XII. This makes it an attractive candidate for the development of novel cancer therapeutics. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide. One of the areas that require further investigation is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, the potential toxicity of this compound needs to be carefully evaluated in preclinical studies to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been shown to exhibit potent inhibitory activity against enzymes such as carbonic anhydrase IX and XII, which are overexpressed in certain types of cancers. Additionally, it has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides. However, further studies are needed to fully understand the biochemical and physiological effects of this compound, and its potential toxicity needs to be carefully evaluated in preclinical studies.

Synthesis Methods

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with piperazine in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with sulfonamide to yield the final product.

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase IX and XII, which are overexpressed in certain types of cancers. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N4O2S/c11-8-5-7(10(12,13)14)6-16-9(8)17-1-3-18(4-2-17)21(15,19)20/h5-6H,1-4H2,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMGGXBWXPNLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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